molecular formula C8H5BrF2O3 B3045753 3-Bromo-4-(difluoromethoxy)benzoic acid CAS No. 1131615-10-5

3-Bromo-4-(difluoromethoxy)benzoic acid

Número de catálogo B3045753
Número CAS: 1131615-10-5
Peso molecular: 267.02
Clave InChI: INKZLKHFTCUQEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-4-(difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid . It is a compound that has been used in various chemical reactions and studies .


Synthesis Analysis

The synthesis of 3-Bromo-4-(difluoromethoxy)benzoic acid involves several steps. One method involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C. The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C. The resulting bromination product is reacted, after first being isolated, with hypochlorite solution at a temperature from about 0° to 100° C .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(difluoromethoxy)benzoic acid can be represented by the InChI code: 1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13). The key to this InChI code is INKZLKHFTCUQEE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-4-(difluoromethoxy)benzoic acid are complex and can involve various other compounds. For example, it has been used in the synthesis of roflumilast, a drug used for the treatment of chronic obstructive pulmonary disease (COPD) .

Aplicaciones Científicas De Investigación

Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation

The compound has been studied for its inhibitory effects on Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation . This process plays a crucial role in the pathogenesis of pulmonary fibrosis, a progressive lung disease characterized by lung inflammation and excessive deposition of extracellular matrix components .

Therapeutic Target for Pulmonary Fibrosis

The compound has been evaluated for its effects on pulmonary fibrosis, with the aim of determining whether epithelial–mesenchymal transformation (EMT) can be used as a therapeutic target to reduce Idiopathic Pulmonary Fibrosis (IPF) . The compound was found to attenuate TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Inhibition of Protein Expression

The compound has been found to inhibit the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increase the expression of E-cadherin . These proteins play a significant role in the process of EMT, and their regulation could have potential therapeutic implications .

Reduction of Smad2/3 Phosphorylation Levels

The compound has been shown to significantly reduce Smad2/3 phosphorylation levels . The Smad2/3 pathway is a critical mediator of TGF-β1 signaling, and its inhibition could potentially disrupt the process of EMT .

Improvement of Lung Function

In animal models, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, and reduce collagen deposition . These findings suggest potential therapeutic applications for the compound in the treatment of pulmonary fibrosis .

Reduction of E-cadherin Expression

The compound has been found to reduce the expression of E-cadherin . E-cadherin is a protein that plays a crucial role in cell adhesion and is often downregulated during the process of EMT .

Safety and Hazards

3-Bromo-4-(difluoromethoxy)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .

Direcciones Futuras

Research into the uses and properties of 3-Bromo-4-(difluoromethoxy)benzoic acid is ongoing. For example, it has been studied for its potential use in the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease .

Propiedades

IUPAC Name

3-bromo-4-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZLKHFTCUQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660973
Record name 3-Bromo-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(difluoromethoxy)benzoic acid

CAS RN

1131615-10-5
Record name 3-Bromo-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 6
3-Bromo-4-(difluoromethoxy)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.